molecular formula C14H22N2O2 B4719367 N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide

N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide

Cat. No. B4719367
M. Wt: 250.34 g/mol
InChI Key: OWRPEUWDHXJDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. CX-5461 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various cancers.

Mechanism of Action

N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to the downregulation of ribosomal RNA synthesis and protein translation, which is essential for cancer cell survival. N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide also induces DNA damage by disrupting the DNA replication machinery, leading to the activation of the p53 tumor suppressor pathway and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide has been shown to have potent antitumor activity in preclinical models of cancer. In addition to its selective inhibition of RNA polymerase I transcription, N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells. N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide has also been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide is its selective targeting of cancer cells, which minimizes off-target effects and reduces toxicity in normal cells. N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide also has a unique mechanism of action that differs from traditional chemotherapy agents, making it a promising therapeutic option for cancers that are resistant to current treatments. However, N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide has some limitations in lab experiments, including its limited solubility in aqueous solutions and its potential to induce DNA damage in normal cells.

Future Directions

There are several future directions for N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide research, including the development of more efficient synthesis methods, the optimization of dosing and delivery strategies, and the identification of biomarkers for patient selection and monitoring. N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide may also have potential applications in combination therapies with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide in different cancer types and patient populations.

Scientific Research Applications

N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide has been extensively studied in preclinical models of cancer, including breast cancer, ovarian cancer, and leukemia. In these studies, N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA and protein synthesis. N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.

properties

IUPAC Name

2-[cyclohexyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-16(12-6-3-2-4-7-12)11-14(17)15-10-13-8-5-9-18-13/h5,8-9,12H,2-4,6-7,10-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRPEUWDHXJDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=CO1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.